Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate

Description

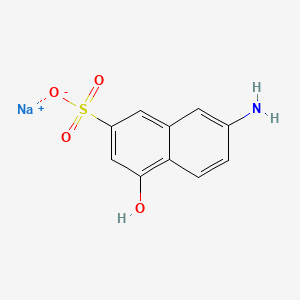

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate (CAS: 87-02-5, EC: 204-229-9), commonly referred to as J acid, is a naphthalene derivative with amino (-NH₂), hydroxyl (-OH), and sulfonate (-SO₃Na) groups at positions 7, 4, and 2, respectively . It is a critical intermediate in the synthesis of azo dyes, particularly for textile applications, due to its ability to form stable diazo compounds. Its molecular formula is C₁₀H₈NNaO₄S, and it exhibits moderate solubility in water and ethanol .

Properties

CAS No. |

20074-69-5 |

|---|---|

Molecular Formula |

C10H8NNaO4S |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

sodium;7-amino-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO4S.Na/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 |

InChI Key |

FNLGVABBDVJJOP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Starting Material (Tobias Acid)

The primary route to sodium 7-amino-4-hydroxynaphthalene-2-sulphonate involves the sulfonation of Tobias acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) or related naphthalene sulfonic acids using fuming sulfuric acid (oleum) with a high concentration of sulfur trioxide (SO3).

-

- Tobias acid (98% purity) is suspended and stirred at 30–40 °C.

- Fuming sulfuric acid containing about 65% SO3 is added slowly over 40–60 minutes while maintaining the temperature.

- The mixture is stirred for an additional 2 hours at 40–45 °C to ensure complete sulfonation.

- The reaction mixture is then cooled using an ice-water bath to control the exothermic process.

Outcome: This two-step sulfonation leads to the formation of the sulfonated intermediate necessary for subsequent hydrolysis and neutralization steps to obtain the sodium salt form.

Hydrolysis and Neutralization

- After sulfonation, the reaction mixture undergoes hydrolysis in dilute sulfuric acid to convert sulfonated intermediates into the desired hydroxynaphthalene sulfonate structure.

- The hydrolyzed product is then neutralized with sodium hydroxide to yield the sodium salt form, this compound.

- The neutralization step is critical to control pH and optimize product purity.

Alternative Melt Reaction Using Aminonaphthalene Disulfonic Acid

A German patent describes an alternative method involving a melt reaction of aminonaphthalene disulfonic acid in the presence of sulfolane as a solvent.

-

- The reaction is conducted at elevated temperatures (200–270 °C).

- Sulfolane is used to reduce the viscosity of the reaction mixture, enhancing reaction rate and product purity.

- Without sulfolane, the reaction suffers from lower yields and impurities.

- The process achieves faster reaction times (2 hours with sulfolane vs. 24 hours without).

Advantages: This method allows higher temperature operation without significant loss of yield or purity, making it industrially attractive.

Bucherer Reaction (Reversible Amination)

The Bucherer reaction is a classical reversible reaction converting naphthols to naphthylamines in the presence of ammonia and sodium bisulfite.

-

- Protonation of naphthol at C2 or C4.

- Addition of bisulfite anion.

- Nucleophilic amination with ammonia.

- Elimination of sodium bisulfite to yield aminonaphthol derivatives.

-

- This reaction is useful for synthesizing 7-amino-4-hydroxynaphthalene-2-sulphonate by converting hydroxyl groups into amino groups on the naphthalene ring.

Note: The reaction is reversible and equilibrium-controlled, requiring careful optimization of conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield & Purity Notes | Industrial Applicability |

|---|---|---|---|---|---|---|

| Sulfonation of Tobias Acid | Tobias acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) | Fuming sulfuric acid (65% SO3), dilute H2SO4 hydrolysis, NaOH neutralization | 30–45 | ~2–3 hours | High purity; controlled exotherm | Widely used, scalable |

| Melt Reaction with Sulfolane | Aminonaphthalene disulfonic acid | Sulfolane solvent, high temp melt reaction | 200–270 | 2 hours | High yield and purity with sulfolane; poor without | Suitable for industrial scale |

| Bucherer Reaction | 1,7-dihydroxynaphthalene or related | Ammonia, sodium bisulfite | Moderate (~100) | Variable | Reversible; requires equilibrium control | Useful for specific amination steps |

Research and Industrial Notes

- The sulfonation method using fuming sulfuric acid is well-documented in Chinese patents CN1280123A and CN1140507C, highlighting detailed stoichiometric ratios and temperature control for optimal yield and purity.

- The melt reaction process described in DE2726127A1 emphasizes solvent choice, with sulfolane significantly improving reaction kinetics and product quality compared to other polar solvents such as ethylene glycol or dimethyl sulfoxide.

- The Bucherer reaction remains a fundamental organic transformation for introducing amino groups onto naphthalene rings, with mechanistic studies supporting its reversible nature and the importance of reaction conditions.

- Safety considerations include handling of corrosive reagents like fuming sulfuric acid and oleum, as well as the management of high-temperature melt reactions.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as quinones, amino derivatives, and substituted naphthalenes.

Scientific Research Applications

Dye Manufacturing

One of the primary applications of sodium 7-amino-4-hydroxynaphthalene-2-sulphonate is in the production of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.

Dye Synthesis Process

The synthesis of azo dyes typically involves coupling J acid with diazonium salts. The process can be summarized as follows:

- Preparation of Diazonium Salt : An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with J acid under acidic conditions to produce the azo dye.

This method allows for the creation of a variety of azo compounds with different colors and properties, making J acid a versatile building block in dye chemistry .

Pharmaceutical Applications

J acid has been studied for its potential pharmaceutical applications, particularly as a drug delivery agent. Its ability to form micelles with hydrophobic drugs enhances the solubility and bioavailability of poorly soluble compounds.

Case Study: Nimesulide Solubilization

A study demonstrated that nimesulide, a non-steroidal anti-inflammatory drug (NSAID), could be effectively solubilized using micelles formed from J acid derivatives. The results indicated that the presence of J acid significantly increased the solubility of nimesulide in aqueous solutions, suggesting its potential use in formulating more effective drug delivery systems .

Analytical Chemistry

This compound is also utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its fluorescent properties make it suitable for use in fluorescence spectroscopy.

Fluorescent Detection Method

In analytical applications, J acid can be used to develop fluorescent probes that selectively bind to specific ions or molecules. This property is particularly useful in environmental monitoring and clinical diagnostics.

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Dye Manufacturing | Intermediate for azo dyes | Wide color spectrum, stability |

| Pharmaceutical Chemistry | Drug delivery agent | Enhanced solubility and bioavailability |

| Analytical Chemistry | Reagent for fluorescence detection | High sensitivity and specificity |

Mechanism of Action

The mechanism of action of sodium 7-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups on the naphthalene ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Functional Group Analysis

- Amino Group Reactivity: J acid’s amino group at position 7 facilitates diazotization, a critical step in azo dye synthesis. In contrast, Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate (CAS 20349-44-4) has an acetylated amino group, reducing its reactivity but improving stability in acidic conditions .

- Sulfonate Groups : Dipotassium 1,3-disulphonate (CAS 842-18-2) has two sulfonate groups, enhancing water solubility compared to J acid’s single sulfonate .

- Hydroxyl Group Position: 7-Amino-3-hydroxynaphthalene-1-sulphonic acid (CAS 86-61-3) has a hydroxyl group at position 3 instead of 4, altering its chelation properties and dye affinity .

Application-Specific Comparisons

Table 2: Application Profiles

Research Findings and Trends

- Thermal Stability : J acid derivatives exhibit moderate thermal stability, with decomposition temperatures above 250°C, making them suitable for high-temperature dyeing processes .

- Environmental Impact : Recent studies emphasize biodegradability challenges for sulfonated aromatic compounds, driving research into greener alternatives .

Biological Activity

Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate (often abbreviated as 7-AHN) is an organic compound belonging to the class of naphthalene sulfonates. This compound exhibits several biological activities and is primarily recognized for its role in various biochemical applications and studies.

- Chemical Formula : C₁₀H₉NNaO₄S

- Molecular Weight : 239.25 g/mol

- IUPAC Name : 7-amino-4-hydroxynaphthalene-2-sulfonic acid

- LogP : 0.79 (indicating moderate hydrophilicity) .

Biological Significance

Sodium 7-AHN has been identified as a secondary metabolite, which means it is not essential for basic cellular functions but may play significant roles in signaling and defense mechanisms within biological systems. Its presence in human blood indicates exposure, likely through industrial or environmental sources, rather than natural metabolic processes .

Biological Activities

- Antioxidant Properties :

- Enzyme Inhibition :

- Cytotoxicity :

Case Studies

Several studies have highlighted the biological implications of sodium 7-AHN:

-

Study on Antioxidant Activity :

A study demonstrated that sodium 7-AHN effectively reduced oxidative stress markers in cultured human cells, suggesting its potential use as a therapeutic agent against oxidative damage . -

Environmental Impact Study :

Research published in Chemosphere investigated the photodegradation kinetics of sodium 7-AHN under UV-C treatment, revealing its breakdown products and implications for environmental safety . The study emphasized the necessity for monitoring such compounds in wastewater treatment processes.

Data Table: Biological Activities of Sodium 7-AHN

Safety and Handling

Given its potential hazards, handling sodium 7-AHN requires adherence to safety protocols:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate, and what are their critical reaction parameters?

- Methodological Answer : The compound is synthesized via sulfonation and amination of naphthalene derivatives. For instance, sulfonation of naphthalene at specific positions (e.g., 2- and 7-sulfonic acid groups) followed by controlled amination and hydroxylation steps is common. Critical parameters include reaction temperature (e.g., 200–250°C for sulfonation), pH for hydroxyl group stabilization, and the use of sodium hydroxide to form the sodium salt .

Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- UV-Vis Spectroscopy : To confirm aromaticity and conjugated systems (e.g., absorbance peaks near 280–320 nm for naphthalene derivatives) .

- HPLC with UV detection : For purity assessment, using reversed-phase C18 columns and acidic mobile phases to resolve sulfonic acid groups .

- 1H/13C NMR : To verify substitution patterns (e.g., amino and hydroxyl protons at δ 5–7 ppm, sulfonate groups via coupling constants) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to ionization of sulfonate (-SO₃⁻) and hydroxyl (-OH) groups. Below pH 4, protonation of sulfonate groups may reduce solubility, while above pH 9, deprotonation of the hydroxyl group can alter reactivity. Buffered solutions (pH 6–8) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies optimize the compound’s application in dye-sensitized solar cells (DSSCs) or analytical chelators?

- Methodological Answer :

- DSSCs : Functionalize the amino group with electron-donating substituents to enhance charge transfer. Coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) to study redox behavior using cyclic voltammetry .

- Chelation : Test binding affinity via titration experiments with EDTA or ICP-MS to quantify metal ion sequestration efficiency .

Q. How can researchers resolve contradictory data regarding the photostability of this compound in different solvent systems?

- Methodological Answer :

- Controlled Irradiation Studies : Use xenon lamps to simulate sunlight, monitoring degradation via HPLC. Compare results in polar (water, methanol) vs. non-polar (toluene) solvents.

- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to assess if degradation is radical-mediated .

Q. What computational modeling approaches predict the compound’s reactivity in azo-dye coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., amino group for diazo coupling).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics, validated by experimental HPLC kinetic data .

Q. How do structural analogs (e.g., J acid) differ in sulfonation patterns, and what implications does this have for comparative studies?

- Methodological Answer :

- Sulfonation Position : J acid (2-amino-5-hydroxynaphthalene-7-sulfonic acid) has sulfonate at position 7 vs. position 2 in the target compound. Use XRD or NOESY NMR to compare steric effects.

- Reactivity Differences : Test azo-coupling efficiency under identical conditions to quantify positional effects on reaction rates .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Standardize Protocols : Use DSC for melting point analysis under inert atmospheres to avoid decomposition.

- Solubility Tests : Conduct in controlled buffers (e.g., phosphate, acetate) with documented ionic strength, as sulfonate solubility is ion-dependent .

Q. What experimental controls are critical when studying the compound’s role in catalytic cycles or enzymatic inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.